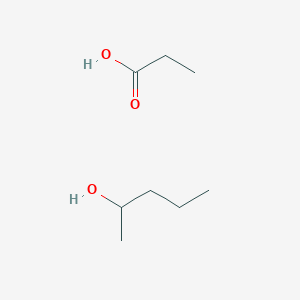

Pentan-2-ol;propanoic acid

Description

Historical Context of Esterification Reactions

The synthesis of esters, known as esterification, is a cornerstone reaction in organic chemistry. The most classic method is the Fischer-Speier esterification, first described in 1895 by German chemists Emil Fischer and Arthur Speier. Current time information in Bangalore, IN.acs.org This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water. Current time information in Bangalore, IN.google.com The discovery of this catalytic process was a significant milestone, moving beyond earlier methods that required stoichiometric amounts of reagents and offering a more efficient pathway to a vast array of esters. thegoodscentscompany.com

The Fischer-Speier method is a reversible equilibrium reaction. Current time information in Bangalore, IN.google.com To achieve high yields of the ester product, chemists employ strategies based on Le Chatelier's principle, such as using an excess of one reactant (typically the less expensive alcohol) or removing water as it forms. semanticscholar.org While initially catalyzed by strong mineral acids like sulfuric or hydrochloric acid, the field has evolved to include a wide range of catalysts, including solid acid catalysts and ion-exchange resins, which were developed to simplify product isolation and purification. solubilityofthings.com The versatility and foundational nature of the Fischer-Speier esterification have kept it relevant for over a century, forming the basis for the production of countless ester compounds used in various industries. thegoodscentscompany.com

Fundamental Role of Secondary Alcohols and Short-Chain Carboxylic Acids in Organic Synthesis

The two precursors to pentan-2-yl propanoate—pentan-2-ol and propanoic acid—are themselves fundamental building blocks in organic synthesis, each contributing unique reactivity and structural features.

Secondary Alcohols , such as pentan-2-ol, are organic compounds where a hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. google.comresearchgate.net This structural arrangement makes them key intermediates in synthesis. A primary reaction of secondary alcohols is their oxidation to form ketones, a transformation that is crucial for building more complex molecular architectures. google.comnih.gov Reagents like potassium dichromate or pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. google.com Due to the presence of a chiral center (in the case of pentan-2-ol, at the carbon bearing the hydroxyl group), secondary alcohols are pivotal in the field of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical. bldpharm.commdpi.com Their ability to be converted into other functional groups makes them versatile starting materials for producing pharmaceuticals, fragrances, and other specialty chemicals. researchgate.netorganic-chemistry.org

Short-Chain Carboxylic Acids , exemplified by propanoic acid (also known as propionic acid), are characterized by a carboxyl (-COOH) functional group. usm.eduresearchgate.net Propanoic acid is a naturally occurring three-carbon carboxylic acid. reactory.app These acids are important for several reasons. They serve as precursors in esterification reactions to produce esters, which often have characteristic fruity or pleasant odors and are used as flavorings, fragrances, and solvents. reactory.appchemrxiv.org Propanoic acid itself and its salts are widely used as preservatives in food and animal feed due to their ability to inhibit the growth of mold and some bacteria. reactory.appnih.gov In organic synthesis, they are employed as intermediates in the production of polymers, pesticides, and pharmaceuticals. reactory.appnih.gov

Scope and Research Focus on Pentan-2-yl Propanoate within Advanced Organic Chemistry

While pentan-2-yl propanoate is not a subject of extensive, dedicated research, it serves as an illustrative model in several areas of advanced organic chemistry. Its primary academic interest lies in the context of stereochemistry and enzymatic reactions.

Since pentan-2-ol is a chiral molecule, the synthesis of pentan-2-yl propanoate can be used to study stereoselective reactions. Research has explored the lipase-catalyzed kinetic resolution of racemic pentan-2-ol, where an acyl donor like a propanoate is used to selectively acylate one enantiomer over the other. chemrxiv.org In one study, the resolution of pentan-2-ol catalyzed by Candida antarctica lipase (B570770) B was examined, and it was found that using a propanoate donor resulted in the highest resolution, highlighting the substrate specificity of the enzyme. chemrxiv.org Such enzymatic resolutions are a key focus in green chemistry and the synthesis of enantiopure compounds, which are critical in the pharmaceutical industry.

The compound itself is found in nature, but it is not recommended for use as a fragrance or flavor agent. thegoodscentscompany.com Its properties are documented in chemical databases, providing reference points for spectroscopic analysis and physical characteristics. Current time information in Bangalore, IN. Therefore, the research focus involving pentan-2-yl propanoate is less about the molecule's direct applications and more about its role as a product or substrate in studies of:

Enzymatic Kinetic Resolution: Investigating the efficiency and selectivity of enzymes in separating racemic alcohols. chemrxiv.org

Asymmetric Synthesis: Using the chiral ester to develop or test new synthetic methodologies.

Spectroscopic Analysis: Serving as a standard example for interpreting NMR, IR, and mass spectrometry data of simple chiral esters.

Interactive Data Table: Physicochemical Properties of Pentan-2-yl Propanoate

| Property | Value | Source |

| IUPAC Name | pentan-2-yl propanoate | Current time information in Bangalore, IN. |

| Molecular Formula | C₈H₁₆O₂ | Current time information in Bangalore, IN. |

| Molecular Weight | 144.21 g/mol | Current time information in Bangalore, IN. |

| CAS Number | 54004-43-2 | Current time information in Bangalore, IN.thegoodscentscompany.com |

Properties

CAS No. |

143222-24-6 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

pentan-2-ol;propanoic acid |

InChI |

InChI=1S/C5H12O.C3H6O2/c1-3-4-5(2)6;1-2-3(4)5/h5-6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |

InChI Key |

BDPAXDAKBMCTIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)O.CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pentan 2 Yl Propanoate and Analogous Esters

Traditional and Modern Esterification Approaches

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, can be achieved through various chemical strategies. These range from the classical Fischer esterification, which relies on strong acid catalysis, to modern methods that employ advanced catalytic systems for improved efficiency and selectivity.

Acid-Catalyzed Esterification Mechanisms

The most traditional method for synthesizing esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. chemistrytalk.orgmasterorganicchemistry.comorganic-chemistry.org This equilibrium process requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to proceed at a reasonable rate. chemistrytalk.orgmasterorganicchemistry.com The synthesis of pentan-2-yl propanoate via this method would involve the reaction of propanoic acid with pentan-2-ol.

The mechanism of Fischer esterification is a multi-step process characterized as a nucleophilic acyl substitution. chemistrytalk.orgchemistrysteps.com All steps in the mechanism are reversible. masterorganicchemistry.commasterorganicchemistry.com

The key steps are as follows:

Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. chemistrysteps.commasterorganicchemistry.comchemguide.co.uk This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol (pentan-2-ol) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. chemistrytalk.orgbyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. chemistrytalk.orgmasterorganicchemistry.com This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester. chemistrytalk.orgmasterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, pentan-2-yl propanoate. chemistrytalk.orgbyjus.com

Because the reaction is in equilibrium, the formation of the ester is favored by either using a large excess of one of the reactants (typically the alcohol) or by removing water from the reaction mixture as it forms, for example, by azeotropic distillation. organic-chemistry.orgbyjus.com

Advanced Catalytic Systems for Ester Formation

To overcome the limitations of traditional acid catalysis, such as harsh reaction conditions and equilibrium constraints, modern synthetic chemistry has developed advanced catalytic systems. These include methods based on transition metals and small organic molecules (organocatalysis), which offer greater efficiency, selectivity, and milder reaction conditions.

Transition-metal-catalyzed reactions have emerged as powerful and atom-economical alternatives for ester synthesis. acs.orgacs.orgresearchgate.net These methods often proceed through novel reaction pathways, such as the functionalization of C-H bonds, oxidative esterification, and lactonization. acs.orgthieme-connect.com

Recent advancements have focused on the direct alkoxycarbonylation of C-H bonds and the hydroesterification of alkenes. acs.org For instance, iron nitrate (B79036) has been demonstrated as a simple and effective Lewis acid catalyst for the esterification of β-citronellol with acetic acid, achieving high conversion and selectivity. rsc.org The efficiency of various metal Lewis acid catalysts was found to be directly related to the metal cation's ability to generate H+ ions from the ionization of the carboxylic acid. rsc.org A study comparing different metal nitrates showed a clear trend in catalytic activity. rsc.org

| Catalyst | Relative Activity Trend |

|---|---|

| Fe(NO₃)₃ | Highest |

| Al(NO₃)₃ | ↓ |

| Cu(NO₃)₂ | ↓ |

| Ni(NO₃)₂ | ↓ |

| Zn(NO₃)₂ | ↓ |

| Mn(NO₃)₂ | ↓ |

| Co(NO₃)₂ | ↓ |

| LiNO₃ | Lowest |

Other transition metals like rhodium and palladium have also been utilized in esterification reactions, particularly in cascade processes involving aryl additions. thieme-connect.com These advanced methods provide access to complex ester molecules under specific and controlled conditions.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a greener alternative to metal-based catalysts. wikipedia.org In ester synthesis, organocatalysts can activate either the carboxylic acid or the alcohol to facilitate the reaction. Common organocatalysts for esterification include 4-(dimethylamino)pyridine (DMAP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). wikipedia.orgresearchgate.net

Recent research has unveiled novel sulfur(IV)-based organocatalysts for the direct esterification of carboxylic acids and alcohols. rsc.orgrsc.org These catalysts operate via a redox-neutral pathway involving an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid. rsc.orgrsc.org This approach avoids the production of stoichiometric waste products often associated with classic coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) used in Steglich esterification or the triphenylphosphine (B44618) oxide generated in the Mitsunobu reaction. rsc.org

The development of chiral organocatalysts has also enabled atroposelective esterification, allowing for the synthesis of axially chiral esters with high enantioselectivity. researchgate.net This highlights the versatility and potential of organocatalysis in producing structurally complex and stereochemically defined esters.

Biocatalytic Routes to Pentan-2-yl Propanoate

Biocatalysis leverages enzymes, nature's catalysts, to perform chemical transformations with high specificity and under mild conditions. For ester synthesis, lipases are the most widely used class of enzymes due to their stability, broad substrate scope, and lack of need for cofactors. nih.gov

Lipase-Mediated Esterification: Principles and Enzyme Specificity

Lipases (EC 3.1.1.x) are hydrolase enzymes that naturally catalyze the hydrolysis of ester bonds. mdpi.com However, in non-aqueous or low-water environments, the thermodynamic equilibrium shifts, allowing lipases to catalyze the reverse reaction: ester synthesis. mdpi.commdpi.com This ability to function in organic solvents is a key advantage, as it enhances the solubility of non-polar substrates and simplifies product recovery. nih.govtennessee.edu

The synthesis of esters like pentan-2-yl propanoate can be efficiently achieved using lipases. The reaction involves the direct condensation of propanoic acid and pentan-2-ol. The enzyme's active site, typically featuring a catalytic triad (B1167595) (e.g., serine-histidine-aspartate), facilitates the formation of the ester bond.

Enzyme specificity is a critical factor in biocatalytic esterification. Lipases often exhibit high selectivity for certain substrates:

Substrate Specificity: Lipases can be highly selective for the chain length and structure of both the carboxylic acid and the alcohol. For example, a study on Candida antarctica lipase (B570770) B (often immobilized and known as Novozym 435) showed it had almost identical specificity for straight-chain fatty acids from C10 to C18, but was a poor substrate for shorter (C6, C8) or unsaturated fatty acids. tandfonline.com

Regioselectivity: Enzymes can selectively acylate one hydroxyl group in a polyol, a task that is challenging to achieve with conventional chemical methods without using protecting groups.

Enantioselectivity: Lipases are chiral catalysts and can distinguish between enantiomers of a racemic alcohol or acid. nih.gov This allows for the kinetic resolution of racemates, producing enantiomerically pure esters and unreacted substrate, which is crucial in the pharmaceutical industry for the synthesis of single-isomer drugs. nih.govmdpi.comchemrxiv.org

The choice of lipase is crucial for optimizing the reaction. A screening of twelve different lipases for the hydrolysis of an aryloxy-propan-2-yl acetate (B1210297) identified specific enzymes that were most effective for the kinetic resolution of that particular substrate. mdpi.com The application of lipase-catalyzed reactions in aqueous miniemulsions has also proven to be an effective strategy, demonstrating that esterification can occur efficiently even in the presence of significant amounts of water. nih.gov

| Methodology | Catalyst Type | Key Advantages | Common Limitations |

|---|---|---|---|

| Fischer Esterification | Brønsted Acid (e.g., H₂SO₄) | Low cost, simple procedure | Harsh conditions, reversible, side reactions |

| Transition Metal Catalysis | Metal Complexes (e.g., Fe, Pd, Rh) | High efficiency, novel reactivity (C-H activation) | Catalyst cost, potential metal contamination |

| Organocatalysis | Small Organic Molecules (e.g., DMAP) | Metal-free, mild conditions, high selectivity | Can require high catalyst loading |

| Biocatalysis (Lipase) | Enzymes | High specificity (enantio-, regio-), mild conditions, green | Enzyme cost and stability, slower reaction rates |

Enantioselective Acylation of Pentan-2-ol

Enantioselective acylation is a key method for the kinetic resolution of racemic secondary alcohols like pentan-2-ol. This process utilizes a chiral catalyst or an enzyme to selectively acylate one enantiomer over the other, allowing for the separation of the two.

Lipases are widely employed biocatalysts for this purpose due to their high enantioselectivity and mild reaction conditions. mdpi.com The enantioselective esterification of a racemic secondary alcohol is facilitated by the enzyme's active site, which is composed of a "catalytic triad" of serine, histidine, and aspartate residues. mdpi.com The acyl donor, such as a propanoic acid derivative, interacts with the serine residue, forming an acyl-enzyme intermediate. This intermediate then preferentially reacts with one enantiomer of the alcohol that fits better into the active site. mdpi.com For instance, Candida antarctica lipase B (CAL-B) is a commonly used lipase that can effectively differentiate between the enantiomers of a secondary alcohol. mdpi.com

Chemical catalysts, such as chiral N-heterocyclic carbenes (NHCs), have also been developed for the enantioselective acylation of secondary alcohols. amazonaws.com These catalysts can achieve high levels of enantioselectivity in the acylation of a variety of secondary alcohols. amazonaws.com

Influence of Water Activity and Substrate Engineering on Biocatalysis

The efficiency and selectivity of biocatalytic reactions, such as the lipase-catalyzed synthesis of pentan-2-yl propanoate, are significantly influenced by the reaction environment, particularly water activity (a_w). Water is essential for maintaining the active conformation of the enzyme; however, an excess of water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. cirad.frresearchgate.net

The optimal water activity for lipase-catalyzed esterification in organic media is typically low. researchgate.net For many microbial lipases, the best results are achieved in the a_w range of 0.25 to 0.45. cirad.fr Controlling the water activity of the reaction medium is crucial, as water is produced during the esterification process. uni-pannon.hu Methods to control water activity include the use of salt hydrate (B1144303) pairs or by determining the initial water content that yields the maximum reaction rate in a specific solvent. uni-pannon.hu

The effect of water activity on the enzyme's kinetic parameters has been studied. For Rhizopus arrhizus lipase, the Michaelis constant (K_m) for the alcohol substrate increased significantly with increasing water activity, which is attributed to the increased competition of water as a nucleophile for the acyl-enzyme intermediate. nih.gov

Substrate engineering is another strategy to enhance the performance of biocatalytic esterification. This involves modifying the structure of the substrates to improve their interaction with the enzyme's active site, thereby increasing reaction rates and enantioselectivity. Advances in enzyme engineering technologies have expanded the toolbox of biocatalysts available for industrial applications. pharmasalmanac.com Techniques like directed evolution and protein engineering are used to tailor enzymes for specific chiral transformations with high yield and selectivity. pharmasalmanac.comnih.govnih.gov

Asymmetric Synthesis and Chiral Resolution of Pentan-2-ol Derivatives

The production of enantiomerically pure pentan-2-ol derivatives can be achieved through asymmetric synthesis, which creates a chiral center from an achiral starting material, or by resolving a racemic mixture.

Strategies for Diastereoselective and Enantioselective Formation

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. uwindsor.caddugu.ac.in One common approach is the catalytic asymmetric reduction of prochiral ketones. organic-chemistry.org This can be accomplished using enzymes like ketoreductases or with chiral transition-metal complexes. mdpi.com For example, β-keto sulfones and β-keto esters have been shown to be suitable substrates for catalytic hydrogenation to produce enantiomerically pure secondary alcohols. organic-chemistry.org

Another strategy is the enantioselective addition of organometallic reagents to aldehydes. researchgate.net Additionally, asymmetric versions of reactions like the Guerbet reaction, which couples a racemic secondary alcohol with a primary alcohol, have been developed using ruthenium catalysts to produce enantioenriched chiral secondary alcohols. thieme-connect.com

Recent advancements have also focused on the enantioselective synthesis of more complex alcohol structures, such as β-trifluoromethyl alcohols, through methods like nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides. acs.org

Kinetic Resolution Techniques

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or enzyme. mdpi.com This technique is particularly effective when the ratio of the reaction rates of the two enantiomers (the enantiomeric ratio, E) is high (≥100). mdpi.com

Lipase-catalyzed kinetic resolution is a common industrial method. mdpi.com The enzyme preferentially acylates one enantiomer of the racemic alcohol, leaving the unreacted enantiomer in high enantiomeric excess. mdpi.comrsc.org This can be followed by separation of the acylated and unacylated forms.

To overcome the 50% theoretical yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This is often achieved using a metal catalyst, such as ruthenium or vanadium, that is compatible with the lipase. mdpi.comacs.orgacs.orgnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

The table below summarizes some results from dynamic kinetic resolution of secondary alcohols.

| Substrate | Catalyst System | Product Enantiomeric Excess (% ee) | Yield (%) | Reference |

| 1-Phenylethanol | Ruthenium catalyst and lipoprotein lipase | 99 | 96 | acs.org |

| Various secondary alcohols | Ruthenium catalyst and lipoprotein lipase | 91-99 | 92-99 | acs.org |

| Secondary benzyl (B1604629) alcohols | Immobilized CAL-B and vanadyl sulfate | >99 | >90 | acs.org |

| 1-Phenylethanol | Immobilized lipase and zeolite beta | 92-98 | ~100 | nih.gov |

Chiral column chromatography is another technique for resolving racemic mixtures. wikipedia.org This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govresearchgate.net

Multi-step Synthetic Pathways for Complex Derivatives

The incorporation of pentan-2-ol and propanoic acid moieties into more complex molecular scaffolds is a key aspect of synthetic organic chemistry, enabling the creation of novel compounds with specific biological or material properties. littleflowercollege.edu.inlibretexts.org

Incorporating Pentan-2-ol and Propanoic Acid Moieties into Advanced Scaffolds

Multi-step synthesis involves a sequence of reactions to build a target molecule from simpler, commercially available starting materials. littleflowercollege.edu.inmsu.edu The design of these synthetic routes often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com

For example, a pentan-2-ol moiety could be introduced into a larger molecule through nucleophilic addition of a pentyl-containing organometallic reagent to an aldehyde or ketone. Alternatively, it could be incorporated via ether or ester linkages.

Similarly, propanoic acid and its derivatives can serve as versatile building blocks. The carboxylic acid functionality can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, which can then be used in carbon-carbon bond-forming reactions. researchgate.netmdpi.comnih.govresearchgate.netcreative-proteomics.com For instance, propanoic acid derivatives can be used in acylation reactions to introduce the propanoyl group into a molecule.

The chemoenzymatic synthesis of pheromones, such as 8-methyldec-2-yl propanoate, illustrates the integration of these building blocks into more complex structures. researchgate.net Such syntheses often rely on a combination of traditional organic reactions and highly selective biocatalytic steps to control stereochemistry.

Functionalization and Derivatization Strategies

The ester functional group in pentan-2-yl propanoate serves as a versatile handle for a variety of chemical transformations. These reactions allow for the conversion of the ester into other functional groups or the modification of the molecule for analytical purposes. Key strategies for the functionalization and derivatization of pentan-2-yl propanoate and analogous esters include hydrolysis, transesterification, and reduction. Furthermore, derivatization techniques are commonly employed to enhance the analyte's properties for chromatographic analysis.

Hydrolysis

Ester hydrolysis is the reverse of esterification, involving the cleavage of the ester bond to yield the parent carboxylic acid and alcohol. In the case of pentan-2-yl propanoate, hydrolysis breaks the molecule into propanoic acid and pentan-2-ol. This reaction can be catalyzed by either an acid or a base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the carboxylate salt and the alcohol. Acid-catalyzed hydrolysis is a reversible equilibrium process.

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol, or the acyl group is exchanged with another carboxylic acid. This reaction is typically catalyzed by an acid or a base. For pentan-2-yl propanoate, this can involve reacting it with a different alcohol (e.g., methanol) to produce methyl propanoate and pentan-2-ol, or with a different acid to form a new ester. This method is widely used in industrial processes, such as the production of biodiesel from vegetable oils. dntb.gov.ua

| Reactant | Catalyst | Products | Description |

|---|---|---|---|

| Methanol (B129727) | Acid or Base | Methyl propanoate + Pentan-2-ol | Alcoholysis: The pentan-2-ol portion of the ester is replaced by methanol. |

| Acetic Acid | Acid | Pentan-2-yl acetate + Propanoic Acid | Acidolysis: The propanoic acid portion of the ester is replaced by acetic acid. |

| Ethyl Acetate | Acid or Base | Ethyl propanoate + Pentan-2-yl acetate | Ester Interchange: Exchange of acyl and alkyl groups between two esters. |

Reduction

The carbonyl group of esters can be reduced to alcohols. Pentan-2-yl propanoate can be reduced to yield a mixture of two alcohols: propan-1-ol (from the acyl portion) and pentan-2-ol (from the alkyl portion). This transformation requires a strong reducing agent.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters, carboxylic acids, aldehydes, and ketones. libretexts.orglibretexts.org It readily reduces pentan-2-yl propanoate to the corresponding primary and secondary alcohols. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reactive intermediates and protonate the resulting alkoxide ions. chemguide.co.uk

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent. chemguide.co.uk While it is effective for reducing aldehydes and ketones, it is generally not strong enough to reduce esters or carboxylic acids under standard conditions. libretexts.orglibretexts.orgsavemyexams.comchemguide.co.uk Therefore, for the reduction of pentan-2-yl propanoate, LiAlH₄ is the reagent of choice. libretexts.org

| Reducing Agent | Reactivity with Esters | Products from Pentan-2-yl Propanoate |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High (Reduces esters to primary alcohols) | Propan-1-ol and Pentan-2-ol |

| Sodium Borohydride (NaBH₄) | Very low to none (Does not typically reduce esters) | No reaction |

Analytical Derivatization

In the context of analytical chemistry, particularly for gas chromatography (GC), derivatization is a crucial technique used to modify an analyte to improve its volatility, thermal stability, and detectability. researchgate.net While pentan-2-yl propanoate itself is generally suitable for GC analysis, its precursor molecules (propanoic acid and pentan-2-ol) or its hydrolysis products often require derivatization. Highly polar compounds, such as carboxylic acids, tend to exhibit poor peak shape in GC due to hydrogen bonding. sigmaaldrich.com

Common derivatization strategies relevant to the precursors or hydrolysis products of esters include:

Alkylation/Esterification : This involves converting carboxylic acids into their corresponding esters (e.g., methyl esters) to increase volatility and reduce polarity. sigmaaldrich.comlibretexts.org Reagents like boron trifluoride in methanol (BF₃-methanol) are commonly used for this purpose, converting fatty acids into fatty acid methyl esters (FAMEs) for GC analysis. restek.com

Silylation : This method replaces active hydrogens in functional groups like -OH (alcohols) and -COOH (carboxylic acids) with a trimethylsilyl (B98337) (TMS) group. libretexts.orgrestek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used. The resulting TMS derivatives are more volatile and thermally stable. libretexts.orgrestek.com

Acylation : This process reacts compounds with active hydrogens (such as alcohols) with an acylating agent to form esters. libretexts.org This can improve chromatographic behavior and introduce functionalities that enhance detection. libretexts.org

| Strategy | Target Functional Group | Common Reagent | Purpose |

|---|---|---|---|

| Alkylation / Esterification | Carboxylic Acid (-COOH) | BF₃-Methanol | Increases volatility, reduces polarity. sigmaaldrich.comrestek.com |

| Silylation | Alcohol (-OH), Carboxylic Acid (-COOH) | BSTFA, MSTFA | Increases volatility and thermal stability. libretexts.orgrestek.com |

| Acylation | Alcohol (-OH), Amine (-NH) | Acid Anhydrides, Acid Halides | Increases volatility and reduces polarity. libretexts.org |

Mechanistic Elucidation of Reactions Involving Pentan 2 Ol and Propanoic Acid

Reaction Mechanisms of Pentan-2-ol

Pentan-2-ol, a secondary alcohol, exhibits reactivity characteristic of its functional group, primarily involving the hydroxyl (-OH) moiety and the adjacent carbon atoms. The principal reactions of pentan-2-ol that will be mechanistically scrutinized are dehydration and oxidation.

Dehydration Mechanisms (E1 and E2 Pathways)

The acid-catalyzed dehydration of pentan-2-ol proceeds via both unimolecular (E1) and bimolecular (E2) elimination pathways to yield a mixture of alkenes. The reaction is typically initiated by protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄), to form a good leaving group, water. nih.gov

The subsequent mechanism depends on the reaction conditions and the structure of the alcohol. For a secondary alcohol like pentan-2-ol, the E1 mechanism is generally favored due to the formation of a relatively stable secondary carbocation intermediate. nih.govlibretexts.org

E1 Pathway:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group acts as a Lewis base and accepts a proton from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group (an oxonium ion) departs as a water molecule, leading to the formation of a pentan-2-yl carbocation. This is the rate-determining step of the E1 reaction. libretexts.org

Deprotonation to form alkenes: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond.

The dehydration of pentan-2-ol via the E1 mechanism can lead to a mixture of products due to the possibility of deprotonation from two different adjacent carbons (C1 and C3). Abstraction of a proton from C1 results in the formation of pent-1-ene. Abstraction of a proton from C3 leads to the formation of pent-2-ene. libretexts.org According to Zaitsev's rule, the more substituted alkene, pent-2-ene, is the major product as it is thermodynamically more stable. Furthermore, pent-2-ene can exist as both cis and trans stereoisomers. chemguide.co.uklibretexts.org

E2 Pathway:

While less favored for secondary alcohols in acidic conditions, the E2 mechanism can occur, particularly with a strong, non-nucleophilic base. nih.gov This pathway is a concerted, one-step process:

A base abstracts a proton from a carbon atom adjacent to the hydroxyl-bearing carbon, while simultaneously the hydroxyl group (after protonation) leaves, and the double bond is formed. researchgate.net

The E2 mechanism also leads to the formation of both pent-1-ene and pent-2-ene. The regioselectivity of the E2 reaction is influenced by the steric hindrance of the base used. mdpi.com A sterically hindered base will preferentially abstract the more accessible proton from C1, leading to a higher proportion of the Hofmann product (pent-1-ene).

| Product Name | Structure | Formation Pathway(s) | Major/Minor Product (Typical Conditions) |

|---|---|---|---|

| Pent-1-ene | CH₂=CHCH₂CH₂CH₃ | E1, E2 | Minor |

| trans-Pent-2-ene | trans-CH₃CH=CHCH₂CH₃ | E1, E2 | Major |

| cis-Pent-2-ene | cis-CH₃CH=CHCH₂CH₃ | E1, E2 | Major |

Oxidation Reactions of Secondary Alcohols

The oxidation of secondary alcohols, such as pentan-2-ol, yields ketones. This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom bearing the hydroxyl group. mdpi.com Various oxidizing agents can be employed for this purpose, with chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC) being common examples. chemistrysteps.com

Mechanism with Chromic Acid:

The oxidation of a secondary alcohol with chromic acid, often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, proceeds through the formation of a chromate ester intermediate. acs.orgelsevierpure.com

Formation of the chromate ester: The alcohol oxygen attacks the chromium atom of chromic acid, and after a series of proton transfers, a chromate ester is formed.

E2-like elimination: A base (typically water) abstracts the proton from the carbon atom that was attached to the hydroxyl group. This initiates an E2-like elimination, where the electrons from the C-H bond move to form a carbon-oxygen double bond, and the chromium species is reduced (typically from Cr(VI) to Cr(IV)) as it departs. elsevierpure.com

The product of the oxidation of pentan-2-ol is pentan-2-one. mdpi.com

Mechanism with Pyridinium Chlorochromate (PCC):

PCC is a milder oxidizing agent that is often used for the oxidation of primary alcohols to aldehydes, as it can be used in non-aqueous conditions, preventing over-oxidation to carboxylic acids. It also effectively oxidizes secondary alcohols to ketones. chemistrysteps.commasterorganicchemistry.com

The mechanism with PCC is similar to that with chromic acid, involving the formation of a chromate ester followed by a base-promoted elimination to form the ketone. masterorganicchemistry.com

Mechanistic Aspects of Propanoic Acid Reactivity

Propanoic acid and its derivatives are versatile building blocks in organic synthesis. Their reactivity is dominated by the chemistry of the carboxyl group. This section will focus on two key reaction types: nucleophilic acyl substitution and electrophilic aromatic substitution.

Nucleophilic Acyl Substitution Pathways in Propanoic Acid Derivatives

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, such as propanoyl chloride (an acyl chloride). This reaction involves the substitution of a leaving group on the acyl carbon by a nucleophile. nih.govresearchgate.net The general mechanism proceeds through a tetrahedral intermediate. researchgate.netresearchgate.net

General Mechanism:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon of the propanoyl derivative, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom. researchgate.net

Leaving group departure: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. researchgate.net

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution depends on the nature of the leaving group. A better leaving group (a weaker base) leads to a more reactive acyl compound. pearson.com For instance, propanoyl chloride is more reactive than propanoic acid or its corresponding ester.

Examples of Nucleophilic Acyl Substitution with Propanoyl Chloride:

Reaction with Alcohols (Esterification): Propanoyl chloride reacts readily with alcohols in the presence of a base (like pyridine) to form esters. The alcohol acts as the nucleophile, and the chloride ion is the leaving group. researchgate.net

Reaction with Amines (Amide Formation): Propanoyl chloride reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. The amine acts as the nucleophile.

| Derivative Type (Example) | Leaving Group | Relative Reactivity |

|---|---|---|

| Acyl Chloride (Propanoyl chloride) | Cl⁻ | Very High |

| Acid Anhydride (Propanoic anhydride) | RCOO⁻ | High |

| Ester (Ethyl propanoate) | RO⁻ | Moderate |

| Carboxylic Acid (Propanoic acid) | OH⁻ | Low |

| Amide (Propanamide) | NH₂⁻ | Very Low |

Electrophilic Aromatic Substitution with Propanoic Acid Derivatives

Propanoic acid derivatives, particularly propanoyl chloride, can act as electrophiles in Friedel-Crafts acylation reactions, a type of electrophilic aromatic substitution. researchgate.net In this reaction, a propanoyl group is introduced onto an aromatic ring.

Mechanism of Friedel-Crafts Acylation:

The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.

Formation of the acylium ion: Propanoyl chloride reacts with the Lewis acid catalyst (AlCl₃). The chlorine atom coordinates with the aluminum, making it a better leaving group. The C-Cl bond cleaves heterolytically to form a propanoylium ion (an acylium ion), which is resonance-stabilized.

Electrophilic attack on the aromatic ring: The electron-rich aromatic ring (e.g., benzene) acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation to restore aromaticity: A weak base (such as [AlCl₄]⁻) removes a proton from the carbon atom that formed the new bond with the acylium ion. This restores the aromaticity of the ring and yields the acylated product, in this case, a phenylpropanone.

Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements due to the resonance stabilization of the acylium ion. Also, the product is a deactivated aromatic ketone, which prevents further acylation of the same ring.

Theoretical and Computational Analysis of Reaction Dynamics and Energetics

Computational chemistry provides powerful tools to investigate the dynamics and energetics of chemical reactions, offering insights that complement experimental studies. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. chemistrysteps.com

Dehydration of Pentan-2-ol:

Theoretical studies on the gas-phase dehydration of alcohols have shown that these reactions are typically endothermic. Computational analysis of the dehydration of n-butanol, a similar primary alcohol, has provided estimates for the activation and reaction enthalpies. For the 1,2-elimination leading to 1-butene, the activation enthalpy at 0 K was calculated to be 67.88 kcal/mol, with a reaction endothermicity of 7.84 kcal/mol at the CBS-QB3 level of theory. mdpi.com While specific values for pentan-2-ol will differ, these results provide a reasonable approximation of the energy landscape for alcohol dehydration. The E1 mechanism, proceeding through a carbocation intermediate, is generally found to have a lower activation barrier for secondary alcohols compared to the concerted E2 pathway in the absence of a strong base. nih.gov

Oxidation of Secondary Alcohols:

DFT studies have been employed to elucidate the mechanism of alcohol oxidation. For instance, a study on the oxidation of 1-phenylethanol (a secondary alcohol) catalyzed by a Cu(I)/L-Proline-TEMPO system investigated several possible pathways. chemistrysteps.com The calculations helped to identify the most probable catalytic cycle and the role of the different components in the reaction. Such studies can reveal the nature of the transition states and the factors that determine the rate and selectivity of the oxidation.

Nucleophilic Acyl Substitution and Friedel-Crafts Acylation:

Computational studies have also provided valuable insights into nucleophilic acyl substitution and Friedel-Crafts acylation reactions. DFT calculations can be used to model the potential energy surface of these reactions, identifying the transition states and intermediates. masterorganicchemistry.com For Friedel-Crafts acylation, computational studies have investigated the role of the catalyst and the reaction medium on the reaction energetics. For example, in a study of Friedel-Crafts acylation using metal triflates in deep eutectic solvents, DFT calculations revealed the effect of the metal on the formation of the active acylium ion intermediate. masterorganicchemistry.com

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Anisole + Benzoic Anhydride + Catalyst | 0.0 |

| Transition State 1 | [Acylium ion formation] | +15.0 to +25.0 (Varies with catalyst) |

| Intermediate | Acylium ion + Anisole | ~ +5.0 to +15.0 |

| Transition State 2 | [Sigma complex formation] | +20.0 to +30.0 |

| Intermediate | Sigma Complex | ~ +10.0 to +20.0 |

| Products | Acylated Anisole + Byproducts | -5.0 to -15.0 |

These theoretical investigations are instrumental in rationalizing experimental observations, predicting the feasibility of new reactions, and designing more efficient catalytic systems.

Potential Energy Surface Mapping

A potential energy surface (PES) for a chemical reaction maps the potential energy of a system as a function of the geometric coordinates of its constituent atoms. For the acid-catalyzed esterification of pentan-2-ol with propanoic acid, a complete PES would illustrate the energy changes as the reactants approach and transform into products through various intermediates and transition states.

The key stationary points on the PES for a typical Fischer esterification mechanism would include:

Reactants: The initial state with isolated pentan-2-ol and protonated propanoic acid.

Intermediates: Tetrahedral intermediates formed during the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Transition States: The highest energy points connecting the reactants, intermediates, and products.

Products: The final state consisting of the ester (pentan-2-yl propanoate), water, and the regenerated acid catalyst.

Without specific computational studies, a quantitative mapping of these points for the pentan-2-ol and propanoic acid system cannot be provided.

Transition State Characterization

The characterization of transition states is crucial for understanding the kinetics and mechanism of a reaction. This involves determining the geometry (bond lengths and angles) and the vibrational frequencies of the transition state structure. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For the esterification of pentan-2-ol and propanoic acid, key transition states would be associated with:

The nucleophilic attack of the hydroxyl group of pentan-2-ol on the protonated carbonyl carbon of propanoic acid.

Proton transfer steps between the oxygen atoms of the tetrahedral intermediate.

The departure of the water molecule from the protonated tetrahedral intermediate.

Detailed geometric parameters and vibrational frequencies for these transition states are specific to the reacting molecules and would require dedicated quantum chemical calculations, which are not available in the published literature for this specific reaction.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy provides unparalleled insight into the molecular architecture of pentan-2-yl propanoate, detailing the chemical environment of each proton and carbon atom.

High-resolution ¹H and ¹³C NMR spectra offer definitive data for the structural confirmation of pentan-2-yl propanoate. The chemical shifts (δ) are influenced by the electronegativity of the nearby ester functional group, and proton-proton interactions result in characteristic signal splitting.

Based on established principles and data from analogous ester compounds, the predicted ¹H and ¹³C NMR chemical shifts in a standard solvent like deuterated chloroform (CDCl₃) are as follows.

Predicted ¹H NMR Spectral Data for Pentan-2-yl Propanoate

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-a (CH₃CH₂COO-) | ~1.15 | Triplet (t) | ~7.5 |

| H-b (-CH₂COO-) | ~2.30 | Quartet (q) | ~7.5 |

| H-c (-OCH(CH₃)-) | ~1.22 | Doublet (d) | ~6.3 |

| H-d (-OCH-) | ~4.90 | Sextet | ~6.3 |

| H-e (-CH₂CH₂CH₃) | ~1.55-1.65 | Multiplet (m) | - |

| H-f (-CH₂CH₃) | ~1.30-1.40 | Multiplet (m) | - |

Predicted ¹³C NMR Spectral Data for Pentan-2-yl Propanoate

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~174.5 |

| C-2 (-CH₂COO-) | ~27.8 |

| C-3 (CH₃CH₂COO-) | ~9.2 |

| C-4 (-OCH-) | ~72.5 |

| C-5 (-OCH(CH₃)-) | ~19.8 |

| C-6 (-CH₂CH₂CH₃) | ~38.2 |

| C-7 (-CH₂CH₃) | ~18.6 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For pentan-2-yl propanoate, key expected correlations would include:

A cross-peak between the protons of the ethyl group on the propanoate moiety (H-a at ~1.15 ppm and H-b at ~2.30 ppm).

Correlations within the pentyl chain: between the methine proton H-d (~4.90 ppm) and both its adjacent methyl protons (H-c, ~1.22 ppm) and methylene protons (H-e, ~1.55-1.65 ppm).

Sequential correlations along the pentyl backbone (H-e to H-f, and H-f to H-g).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. nist.gov The expected correlations are:

H-a (~1.15 ppm) to C-3 (~9.2 ppm)

H-b (~2.30 ppm) to C-2 (~27.8 ppm)

H-c (~1.22 ppm) to C-5 (~19.8 ppm)

H-d (~4.90 ppm) to C-4 (~72.5 ppm)

H-e (~1.55-1.65 ppm) to C-6 (~38.2 ppm)

H-f (~1.30-1.40 ppm) to C-7 (~18.6 ppm)

H-g (~0.92 ppm) to C-8 (~13.9 ppm)

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different parts of the molecule and assigning non-protonated (quaternary) carbons. nist.govchemeo.com Key correlations would be:

Protons H-b (~2.30 ppm) and H-a (~1.15 ppm) on the propanoate ethyl group showing a correlation to the carbonyl carbon C-1 (~174.5 ppm).

The methine proton H-d (~4.90 ppm) and the methyl protons H-c (~1.22 ppm) of the pentyl group showing a correlation to the carbonyl carbon C-1, confirming the ester linkage.

The prediction of NMR parameters through computational methods has become a valuable tool for structural verification. nih.gov Density Functional Theory (DFT) is a widely used approach for calculating NMR chemical shifts with a high degree of accuracy. More recent advancements include the use of machine learning (ML) and deep neural networks, which can predict chemical shifts by training on large experimental datasets. Current time information in Barron County, US.hmdb.ca These computational models can achieve mean absolute errors of less than 0.10 ppm for ¹H shifts, providing a powerful complement to experimental data for confirming assignments and resolving ambiguities in complex structures. Current time information in Barron County, US.hmdb.ca

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of pentan-2-yl propanoate and to deduce its structure from its fragmentation pattern upon ionization.

GC-MS is the ideal technique for the analysis of volatile compounds like pentan-2-yl propanoate. nih.gov The gas chromatograph separates the compound from a mixture, and the mass spectrometer then ionizes it, typically via electron ionization (EI), causing it to fragment in a reproducible manner.

The mass spectrum of pentan-2-yl propanoate shows a molecular ion (M⁺) peak corresponding to its molecular weight (144.2 g/mol ), although it may be of low intensity. The fragmentation pattern is characteristic of esters and provides significant structural information.

Major Fragment Ions in the EI-Mass Spectrum of Pentan-2-yl Propanoate

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 43 | [CH₃CH₂CH₂]⁺ | High |

| 57 | [CH₃CH₂CO]⁺ | High (Base Peak) |

| 71 | [C₅H₁₁]⁺ (pentyl fragment) | Moderate |

| 89 | [CH₃CH₂COOCH₂]⁺ | Low |

The most abundant fragment (base peak) at m/z 57 corresponds to the stable acylium ion [CH₃CH₂CO]⁺, formed by cleavage of the ester's C-O bond. Another significant peak at m/z 43 arises from the further fragmentation of the pentyl group.

While GC-MS is preferred for volatile esters, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for less volatile or thermally unstable compounds. For a compound like pentan-2-yl propanoate, LC-MS would typically involve a reversed-phase column and a less energetic ionization source than EI, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Tandem mass spectrometry (MS/MS) adds another layer of analytical specificity. In an MS/MS experiment, the molecular ion (m/z 144) would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in a second mass analyzer. This process would confirm the fragmentation pathways observed in GC-MS and provide unequivocal structural identification, even in complex biological or environmental samples.

Table of Compounds

| Compound Name | Synonym(s) |

|---|---|

| Pentan-2-ol | sec-Pentyl alcohol; 1-Methyl-1-butanol |

| Propanoic acid | Propionic acid |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy serves as a powerful tool for the structural elucidation of sec-pentyl propanoate. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, offering a unique fingerprint based on the functional groups present and the interactions between molecules.

Characteristic Absorption Bands for Functional Groups

The IR spectrum of an ester like sec-pentyl propanoate is dominated by characteristic absorption bands that confirm its identity. The most significant of these is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp peak. Additionally, the carbon-oxygen (C-O) single bond stretches are prominent. spectroscopyonline.com

The formation of the ester from its precursors, propanoic acid and pentan-2-ol, can be monitored by observing the disappearance of the very broad hydroxyl (O-H) stretching band from the carboxylic acid (typically 3300–2500 cm⁻¹) and the alcohol (around 3550 cm⁻¹). docbrown.info The appearance of the strong ester peaks confirms the reaction's success. purdue.edu

Table 1: Characteristic Infrared (IR) Absorption Bands for sec-Pentyl Propanoate and its Precursors

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance | Compound |

|---|---|---|---|---|---|

| Carbonyl | C=O | Stretch | 1750–1735 | Strong, Sharp | Ester (sec-Pentyl propanoate) |

| Ester C-O | C-O | Stretch | 1300–1000 | Two or more intense bands | Ester (sec-Pentyl propanoate) |

| Hydroxyl | O-H | Stretch | 3300–2500 | Very Broad, Strong | Carboxylic Acid (Propanoic acid) |

| Carbonyl | C=O | Stretch | 1725–1700 | Strong | Carboxylic Acid (Propanoic acid) |

| Hydroxyl | O-H | Stretch | ~3550 | Broad, Strong | Alcohol (Pentan-2-ol) |

This interactive table summarizes the key vibrational frequencies used to identify the ester and its precursor functional groups.

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to intermolecular forces, particularly hydrogen bonding. nih.gov In the context of sec-pentyl propanoate synthesis, the presence of unreacted propanoic acid or pentan-2-ol can be detected by the persistence of broad O-H stretching bands in the IR spectrum. nih.gov The breadth of these bands is a direct consequence of the various hydrogen-bonded states (e.g., dimers in carboxylic acids) present in the sample. docbrown.infonih.gov

For the purified ester, which lacks the capacity for strong hydrogen bonding, the spectrum is characterized by sharper peaks. Any broadening observed in the carbonyl (C=O) peak of the final product could suggest weaker intermolecular interactions, such as dipole-dipole forces between the ester molecules. nih.gov Computational studies combined with experimental spectra can further elucidate the nature and strength of these noncovalent interactions. mdpi.com

Advanced Chromatographic Separation Techniques

Chromatography is indispensable for the analysis and purification of sec-pentyl propanoate, allowing for the separation of the target compound from starting materials, byproducts, and solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of sec-pentyl propanoate and performing quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of moderate polarity like esters. pensoft.net

The analysis involves injecting the sample into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase then elutes the sample components, separating them based on their relative hydrophobicity. hplc.eu Because the ester lacks a strong chromophore, detection can be achieved using a Refractive Index (RI) detector or a UV detector at a low wavelength (around 210-225 nm). pensoft.netcreative-proteomics.com By comparing the peak area of the sample to that of a known standard, the purity and concentration can be accurately determined.

Table 2: Typical RP-HPLC Parameters for Analysis of sec-Pentyl Propanoate

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elutes compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detector | Refractive Index (RI) or UV (225 nm) | Detects compounds as they elute. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Volume of sample introduced for analysis. |

This interactive table outlines a standard set of conditions for the HPLC analysis of the target ester.

Gas Chromatography (GC) for Volatile Compound Resolution

As a volatile ester, sec-pentyl propanoate is ideally suited for analysis by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govmdpi.com GC provides excellent resolution of volatile organic compounds. nih.gov The sample is vaporized and transported by an inert carrier gas through a capillary column.

The choice of column is critical; a non-polar column (e.g., DB-5ms) would separate components based on boiling point, while a more polar column (e.g., a wax or FFAP column) would provide separation based on polarity. nsf.govnih.gov The retention time of the ester can be compared to an authentic standard for identification, and the peak area provides quantitative information. GC-MS analysis also provides a mass spectrum, which offers definitive structural confirmation by analyzing the fragmentation pattern of the molecule. thepharmajournal.com

Table 3: Example Gas Chromatography (GC) Method Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Column | HP-FFAP or DB-5ms (30 m x 0.25 mm x 0.25 µm) | Stationary phase for separating volatile compounds. |

| Carrier Gas | Helium or Hydrogen at 1 mL/min | Mobile phase to carry analytes through the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 80 °C (2 min), ramp to 220 °C at 10 °C/min | Temperature gradient to elute compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides detection and/or structural information. |

This interactive table details a representative GC method for the analysis of volatile esters.

Preparative Chromatography for Isolation and Purification

For the isolation and purification of sec-pentyl propanoate on a larger scale, preparative chromatography is the method of choice. While both GC and HPLC can be scaled up, preparative HPLC is generally more suitable for obtaining quantities of a purified liquid product. hplc.eu

The analytical HPLC method can be adapted for preparative scale by using a larger column with the same stationary phase and increasing the flow rate. The mobile phase composition may be adjusted to optimize the separation and reduce solvent usage. Fractions are collected as the target compound elutes from the column, and the solvent is subsequently removed (e.g., by rotary evaporation) to yield the pure ester. This technique is highly effective for removing unreacted starting materials and non-volatile impurities. sielc.com

Table 4: List of Compounds

| Compound Name |

|---|

| Pentan-2-ol |

| Propanoic acid |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pentan-2-yl propanoate at the atomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method widely used for its favorable balance between accuracy and computational cost. It is employed to determine the most stable three-dimensional arrangement of atoms in the pentan-2-yl propanoate molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict key structural parameters.

For a typical alkyl ester like pentan-2-yl propanoate, the ester group is known to be planar. DFT methods, such as the widely used B3LYP functional with a basis set like 6-31G(d,p), can precisely calculate the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state.

Table 1: Representative Predicted Geometrical Parameters for Pentan-2-yl Propanoate using DFT

| Parameter | Bond/Atoms | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.33 Å |

| Bond Length | O-C (alkyl) | ~1.45 Å |

| Bond Angle | O=C-O | ~125° |

| Bond Angle | C-O-C | ~117° |

| Dihedral Angle | C-C-O-C | ~180° (trans) or ~0° (cis) |

Note: These values are illustrative, based on typical results for similar esters, as specific published data for pentan-2-yl propanoate is not available.

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory offer higher levels of accuracy than standard DFT for calculating electronic properties, albeit at a greater computational expense. liverpool.ac.uk

These calculations provide detailed information about the distribution of electrons within the pentan-2-yl propanoate molecule, including the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and stability.

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR)

A powerful application of quantum chemistry is the prediction of spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating the nuclear magnetic shielding tensors, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. uss.clmodgraph.co.uk

By performing GIAO calculations on the optimized geometry of pentan-2-yl propanoate, one can predict the ¹H and ¹³C NMR spectra. This theoretical spectrum can be compared with experimental data to confirm the molecular structure or to assign specific peaks to individual atoms within the molecule. uss.clarxiv.org Studies on other esters have shown that GIAO calculations at the B3LYP/6-31G** level can yield a root mean square (r.m.s.) error of approximately 0.2 ppm for ¹H chemical shifts, which is highly valuable for structural elucidation. modgraph.co.uk

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a single, optimized geometry, pentan-2-yl propanoate is a flexible molecule that can adopt numerous shapes, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different conformers and their relative energies. researchgate.net

For esters, a key conformational feature is the rotation around the C-O single bond of the ester group, which is generally planar with the cis conformation being significantly more stable than the trans conformation. modgraph.co.uk Molecular Dynamics (MD) simulations can model the movements of atoms over time, providing a dynamic picture of the molecule's behavior and allowing for the exploration of its conformational space. MD simulations have been effectively used to study the behavior of other esters in various environments. escholarship.orgnih.gov These simulations can reveal the most populated conformations and the energy barriers between them, offering insights into the molecule's flexibility and average shape in solution.

Intermolecular Forces and Solvation Effects

The interactions between pentan-2-yl propanoate molecules (intermolecular forces) and with solvent molecules (solvation) dictate its physical properties, such as boiling point and solubility. As a polar molecule, its primary intermolecular interactions are dipole-dipole forces, originating from the polar carbonyl (C=O) group, and weaker van der Waals forces from its alkyl chains.

Solvation effects can be studied computationally by placing the molecule in a simulated "box" of solvent molecules in MD simulations or by using implicit solvent models like the Polarizable Continuum Model (PCM). These models help in calculating the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase into a solvent. mdpi.com The choice of solvent can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states. For instance, polar solvents are expected to stabilize the polar ground state of the ester, influencing its reactivity.

Prediction of Acidity and Reactivity Parameters

Computational methods are invaluable for predicting the chemical reactivity of molecules. For pentan-2-yl propanoate, reactivity is centered around the ester functional group. The carbonyl carbon is electron-deficient (electrophilic) due to the high electronegativity of the adjacent oxygen atoms, making it susceptible to attack by nucleophiles. This is the basis for reactions like hydrolysis.

Conceptual DFT provides a framework for quantifying reactivity through various indices. uss.cl By calculating properties like the electronic chemical potential, electrophilicity, and nucleophilicity, as well as local indices like Parr functions, one can predict the most likely sites for electrophilic or nucleophilic attack.

Table 2: Key Reactivity Sites and Conceptual DFT Descriptors for Pentan-2-yl Propanoate

| Atomic Site | Expected Reactivity | Relevant DFT Descriptor |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic (site of nucleophilic attack) | Electrophilic Parr Function (Pk+) |

| Carbonyl Oxygen (C=O) | Nucleophilic / Basic | Nucleophilic Parr Function (Pk-) |

| α-Hydrogens (on propanoate) | Weakly acidic | Proton Affinity (PA) |

Note: This table illustrates the expected reactivity patterns based on the general chemical nature of esters and the application of conceptual DFT.

These theoretical predictions help in understanding reaction mechanisms, such as the acid- or base-catalyzed hydrolysis of the ester, and in designing new synthetic pathways.

Biochemical and Environmental Transformation Pathways

Microbial Metabolism of Propanoic Acid

Microbial fermentation is a primary route for the production of propanoic acid. Several distinct pathways are utilized by various microorganisms to produce propionate as a main fermentation product. These pathways are crucial in different environments, from the human gut to industrial fermenters. researchgate.net The primary fermentation pathways catabolize various carbon sources to produce propionate. researchgate.net

The three main fermentative pathways for propanoic acid production are:

The Succinate Pathway (Wood-Werkman Cycle): This is considered the most energetically efficient route for propionate fermentation and is prominently used by Propionibacterium species. researchgate.net In this pathway, pyruvate is carboxylated to oxaloacetate, which is then reduced to succinate. Succinyl-CoA is subsequently converted to methylmalonyl-CoA, which is then decarboxylated to yield propionyl-CoA. frontiersin.org This pathway is central to the fermentation of dairy products like Swiss cheese, where Propionibacterium freudenreichii contributes to the characteristic flavor and eye formation. nih.govresearchgate.net

The Acrylate Pathway: This pathway involves the reduction of lactate to propionate through an acrylyl-CoA intermediate. It is utilized by bacteria such as Clostridium propionicum and Megasphaera elsdenii. researchgate.netresearchgate.net While it can catabolize various substrates like lactate, serine, and alanine, the fermentation of glucose does not typically result in propionate production through this pathway in native producers. researchgate.net

The 1,2-Propanediol Pathway: This pathway metabolizes deoxy sugars like fucose and rhamnose, converting them into propionaldehyde and subsequently to propanoic acid. researchgate.netresearchgate.net

The table below summarizes the key microbial species involved in the fermentative production of propanoic acid.

| Fermentation Pathway | Key Microorganisms | Primary Substrates |

| Succinate Pathway (Wood-Werkman Cycle) | Propionibacterium species (P. freudenreichii, P. acidipropionici), Selenomonas ruminantium | Glucose, Lactate, Pyruvate |

| Acrylate Pathway | Clostridium propionicum, Megasphaera elsdenii, Prevotella ruminicola | Lactate, Serine, Alanine |

| 1,2-Propanediol Pathway | Various gut bacteria | Deoxy sugars (Fucose, Rhamnose) |

This table provides an overview of the primary microbial pathways for propanoic acid production.

Propanoic acid is one of the three most abundant short-chain fatty acids (SCFAs) in the human gut, along with acetic acid and butyric acid, which together constitute about 90-95% of the total SCFAs. researchgate.net These SCFAs are primarily produced by the anaerobic fermentation of indigestible dietary fibers by the gut microbiota. researchgate.netdntb.gov.ua

As a crucial SCFA, propanoic acid plays several vital roles in host physiology:

Energy Source: After absorption from the colon, propanoic acid is transported to the liver via the portal vein, where it serves as a substrate for gluconeogenesis, contributing to the body's energy supply. nih.govresearchgate.net

Metabolic Regulation: Propanoic acid is involved in regulating lipid metabolism. It can influence fat storage and breakdown by modulating the expression of genes related to lipid metabolism. nih.gov It has also been shown to inhibit cholesterol synthesis in the liver. researchgate.net

Gut Health: It contributes to maintaining the integrity of the intestinal barrier and has anti-inflammatory effects within the gut. nih.gov

Signaling Molecule: Propanoic acid acts as a signaling molecule by activating G protein-coupled receptors (GPCRs), such as GPR41 and GPR43, which are involved in regulating immune responses, glucose homeostasis, and appetite. frontiersin.orgnih.gov

In ruminant animals, propionic acid produced by bacteria in the rumen is a major source of energy and a primary precursor for glucose synthesis. mdpi.com

The metabolism of propanoic acid, both its synthesis and degradation, is mediated by a series of specific enzymatic reactions. The conversion of propanoic acid begins with its activation to propionyl-coenzyme A (propionyl-CoA).

Key enzymes in the major production pathways include:

Methylmalonyl-CoA Carboxytransferase: A key enzyme in the Wood-Werkman cycle that transfers a carboxyl group from methylmalonyl-CoA to pyruvate, forming propionyl-CoA and oxaloacetate. nih.gov

Lactoyl-CoA Dehydratase and Acrylyl-CoA Reductase: These are crucial enzymes in the acrylate pathway. nih.gov

Propanediol Dehydratase and Propionaldehyde Dehydrogenase: These enzymes are central to the 1,2-propanediol pathway. nih.gov

In the catabolism of propionyl-CoA in vertebrates, the following vitamin B12-dependent pathway is crucial:

Propionyl-CoA carboxylase carboxylates propionyl-CoA to D-methylmalonyl-CoA.

Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

Methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to succinyl-CoA, which can then enter the citric acid cycle.

The table below details the key enzymes and their roles in propanoic acid metabolism.

| Metabolic Process | Key Enzyme | Function |

| Production (Wood-Werkman Cycle) | Methylmalonyl-CoA Carboxytransferase | Transfers carboxyl group to form propionyl-CoA |

| Production (Acrylate Pathway) | Lactoyl-CoA Dehydratase | Dehydrates lactoyl-CoA |

| Production (Acrylate Pathway) | Acrylyl-CoA Reductase | Reduces acrylyl-CoA to propionyl-CoA |

| Catabolism | Propionyl-CoA Carboxylase | Carboxylates propionyl-CoA |

| Catabolism | Methylmalonyl-CoA Mutase | Converts L-methylmalonyl-CoA to succinyl-CoA |

This table highlights some of the critical enzymes involved in the synthesis and degradation of propanoic acid.

Environmental Fate and Degradation of Propanoic Acid and its Derivatives

Propanoic acid is a naturally occurring compound that can be introduced into the environment through various biological processes and industrial activities. Its fate in the environment is largely determined by both abiotic and biotic transformation processes.

Information regarding the abiotic transformation of propanoic acid in common environmental compartments like soil and water is not extensively documented in scientific literature. Abiotic degradation generally refers to transformations caused by non-living factors such as light (photodegradation), water (hydrolysis), or chemical reactions. rsc.org For simple organic acids like propanoic acid, these processes are generally considered to be slow under typical environmental conditions compared to biodegradation.

While direct evidence for propanoic acid is scarce, studies on other volatile fatty acids suggest that abiotic conversion can occur under specific, extreme conditions. For instance, research has demonstrated the abiotic reductive conversion of acetic acid to ethane and propane in high-temperature hydrothermal sediments, a process that is not representative of typical surface environments. mdpi.comwikipedia.org General principles of polymer degradation suggest that factors like pH and UV light can influence the breakdown of chemical structures, but specific data on the abiotic hydrolysis or photodegradation rates of propanoic acid in soil or water are limited. mmu.ac.uk

Biodegradation is the primary mechanism for the removal of propanoic acid from the environment. It is readily used as a carbon source by a wide variety of microorganisms. researchgate.net The degradation pathways are highly dependent on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, microorganisms can readily metabolize propanoic acid, ultimately mineralizing it to carbon dioxide and water. The initial step, similar to its metabolism in vertebrates, involves the conversion to propionyl-CoA, which then enters central metabolic pathways like the citric acid cycle via conversion to succinyl-CoA. This process is common in environments such as surface soils and aerated waters.

The degradation is carried out by syntrophic propionate-oxidizing bacteria (SPOB) in close cooperation with methanogenic archaea. nih.govfrontiersin.org

Propionate Oxidation: SPOB, such as species from the genera Syntrophobacter, Smithella, and Pelotomaculum, oxidize propionate to acetate (B1210297), CO₂, and H₂ (or formate). nih.govfrontiersin.org This reaction is thermodynamically unfavorable under standard conditions and only becomes feasible when the products (H₂ and acetate) are kept at very low concentrations. researchgate.net

Methane Production: Hydrogenotrophic methanogens consume the H₂ and CO₂ produced by the SPOB to generate methane. Acetoclastic methanogens convert the acetate to methane and CO₂. frontiersin.org This rapid consumption of intermediate products by the methanogens makes the initial oxidation of propionate thermodynamically possible. researchgate.net

This syntrophic relationship is crucial for the stability of anaerobic digestion processes. An accumulation of propionic acid is often an indicator of process instability in biogas plants. researchgate.netfrontiersin.org

The table below summarizes the key microorganisms involved in the anaerobic degradation of propanoic acid.

| Degradation Step | Type of Microorganism | Genera | Function |

| Propionate Oxidation | Syntrophic Propionate-Oxidizing Bacteria (SPOB) | Syntrophobacter, Smithella, Pelotomaculum | Oxidize propionate to acetate, H₂, and CO₂ |

| Methane Production | Hydrogenotrophic Methanogens | Methanoculleus, Methanobacterium | Convert H₂ and CO₂ to methane |

| Methane Production | Acetoclastic Methanogens | Methanosaeta, Methanosarcina | Convert acetate to methane and CO₂ |

This table outlines the key microbial players in the syntrophic degradation of propanoic acid in anaerobic environments.

Future Research Directions and Methodological Advances

Development of Chemo-Enzymatic Cascade Processes for Ester Synthesis

The development of chemo-enzymatic cascade processes represents a significant stride towards greener and more efficient synthesis of esters like pentan-2-yl propanoate. rsc.orgresearchgate.netmdpi.com These one-pot reactions combine the selectivity of biocatalysts with the versatility of chemical catalysts, streamlining multi-step syntheses and minimizing waste. rsc.orgresearchgate.netnih.gov

Researchers are exploring various strategies to improve the compatibility of chemical and enzymatic catalysts. This includes the use of compartmentalization, where reactions are carried out in biphasic systems or by immobilizing one of the catalysts. acs.org Another approach involves the genetic modification of enzymes to enhance their stability and activity under conditions favorable for chemical catalysis. mdpi.com The combination of enzymes with organometallic complexes has also shown promise in solving challenges posed by purely enzymatic systems. mdpi.com